Enantioselective Potency: (+)-Fusarisetin A vs. (−)-Fusarisetin A in Cell Migration Inhibition
The (+)-enantiomer of fusarisetin A demonstrates significantly higher potency as a cancer migration inhibitor compared to its (−)-enantiomer. In ex vivo studies assessing different types of cell migration, (−)-fusarisetin A was found to be significantly less potent than the naturally occurring (+)-form [1].
| Evidence Dimension | Cell migration inhibition |
|---|---|
| Target Compound Data | Significantly more potent (qualitative assessment from ex vivo skin explant assays) |
| Comparator Or Baseline | (-)-Fusarisetin A |
| Quantified Difference | Significantly less potent |
| Conditions | Ex vivo cell migration studies |
Why This Matters
This enantioselectivity demonstrates that the specific 3D arrangement of atoms in (+)-fusarisetin A is crucial for its biological activity, making the procurement of the correct enantiomer non-negotiable for achieving reproducible and valid experimental outcomes.
- [1] Xu, J., Caro-Diaz, E. J., Lacoske, M. H., Hung, C. I., Jamora, C., & Theodorakis, E. A. (2012). Fusarisetin A: scalable total synthesis and related studies. Chemical Science, 3(12), 3378–3386. View Source
